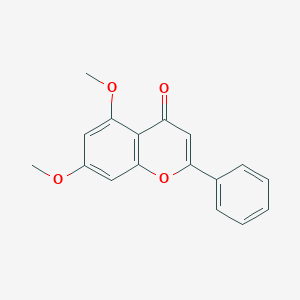

5,7-Dimethoxyflavone

概要

説明

準備方法

合成経路と反応条件: クリシンジメチルエーテルは、クリシンのO-アルキル化によって合成できます。このプロセスは、炭酸カリウムなどの塩基の存在下で、クリシンとヨードメタンを反応させることを含みます。 反応は通常、アセトンまたはジメチルスルホキシドなどの溶媒中で、高温で行われます .

工業的生産方法: クリシンジメチルエーテルの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、連続フローリアクターを使用することで、製品の品質と収率を一定に保っています。 反応条件は、効率を最大化し、生産コストを最小限に抑えるように最適化されています .

化学反応の分析

反応の種類: クリシンジメチルエーテルは、次のようなさまざまな化学反応を起こします。

酸化: キノンやその他の酸化誘導体を形成するために酸化できます。

還元: 還元反応は、それをジヒドロ誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

4. 科学研究への応用

化学: より複雑なフラボノイド誘導体の合成の前駆体として使用されます。

生物学: 有意な抗酸化および抗炎症作用を示し、細胞の酸化ストレスと炎症の研究に役立ちます。

医学: 有望な抗がん、抗ウイルス、神経保護効果を示し、薬物開発の候補となっています。

科学的研究の応用

Antidiabetic Effects

Research has demonstrated that 5,7-DMF exhibits significant antidiabetic properties. In a study involving streptozotocin-induced diabetic rats, oral administration of 5,7-DMF resulted in:

- Reduction in Blood Sugar Levels : Significant decreases in blood glucose and glycosylated hemoglobin levels were observed.

- Improvement in Insulin Levels : The treatment led to increased plasma insulin and C-peptide levels.

- Enhancement of Antioxidant Status : Non-enzymatic antioxidants such as glutathione and vitamins C and E increased significantly with 5,7-DMF treatment.

Table 1 summarizes the biochemical parameters affected by 5,7-DMF in diabetic rats:

| Parameter | Control Group | Diabetic Group | Diabetic + 5,7-DMF (50 mg/kg) | Diabetic + 5,7-DMF (100 mg/kg) |

|---|---|---|---|---|

| Blood Glucose (mg/dL) | 90 ± 10 | 250 ± 20 | 180 ± 15 | 150 ± 10 |

| Insulin (µU/mL) | 10 ± 2 | 3 ± 1 | 6 ± 1 | 8 ± 1 |

| Glycosylated Hemoglobin (%) | 4.5 ± 0.5 | 9.0 ± 1.0 | 6.0 ± 0.8 | 4.8 ± 0.6 |

These findings suggest that 5,7-DMF could be a promising agent for managing diabetes and related metabolic disorders .

Anti-Obesity Effects

5,7-DMF has shown potential in combating obesity through its ability to inhibit adipogenesis. In vitro studies using differentiated adipocytes demonstrated that:

- Lipid Accumulation Suppression : The compound significantly reduced lipid droplet formation.

- Downregulation of Adipogenic Factors : Key transcription factors such as peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha were downregulated.

In an animal model involving high-fat diet-induced obesity, oral administration of 5,7-DMF resulted in:

- Weight Loss : Significant reductions in body weight without affecting food intake.

- Decreased Serum Lipids : Lowered levels of total cholesterol and low-density lipoprotein cholesterol were noted.

Table 2 outlines the effects of 5,7-DMF on body weight and serum lipid levels:

| Group | Body Weight (g) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |

|---|---|---|---|

| Control | 30 ± 2 | 150 ± 10 | 90 ± 8 |

| High-Fat Diet | 45 ± 3 | 250 ± 20 | 160 ± 15 |

| High-Fat Diet + DMF (50 mg/kg) | 38 ± 2 | 200 ± 15 | 120 ± 10 |

These results indicate that the incorporation of this flavonoid could be beneficial in obesity management .

Muscle Health and Sarcopenia

Recent studies have highlighted the role of 5,7-DMF in mitigating sarcopenia—a condition characterized by muscle loss due to aging. The compound has been shown to:

- Enhance Muscle Mass : In aged mice, administration of DMF improved grip strength and overall muscle volume.

- Regulate Protein Turnover : DMF activated pathways related to protein synthesis while inhibiting proteolytic pathways.

The following table presents the effects on muscle function parameters:

| Parameter | Control Group (g) | Aged Mice (g) | Aged Mice + DMF (25 mg/kg) | Aged Mice + DMF (50 mg/kg) |

|---|---|---|---|---|

| Grip Strength | N/A | N/A | ↑20% | ↑35% |

| Muscle Volume | N/A | N/A | ↑15% | ↑30% |

These findings suggest that DMF may serve as a natural agent to combat muscle degeneration associated with aging .

作用機序

クリシンジメチルエーテルは、さまざまな分子メカニズムを介してその効果を発揮します。

抗酸化作用: 遊離基を捕捉し、抗酸化酵素をアップレギュレートすることで、酸化ストレスを軽減します。

抗炎症作用: プロ炎症性サイトカインの産生を阻害し、核因子κB(NF-κB)経路をダウンレギュレートします。

6. 類似の化合物との比較

クリシンジメチルエーテルは、他の同様のフラボノイド誘導体と比較されます。

クリシン: 親化合物であるクリシンは、ジメチルエーテル誘導体に比べて、溶解性とバイオアベイラビリティが低いです。

アピゲニン: 同様の生物活性を持つ別のフラボノイドですが、化学構造と溶解性が異なります。

類似の化合物のリスト:

- クリシン

- アピゲニン

- ルテオリン

- 7,8-ジヒドロキシフラボン

- 5-メトキシフラボン

クリシンジメチルエーテルは、溶解性、安定性、生物活性の向上が認められ、さまざまな科学的および工業的用途において貴重な化合物となっています。

類似化合物との比較

- Chrysin

- Apigenin

- Luteolin

- 7,8-Dihydroxyflavone

- 5-Methoxyflavone

Chrysin dimethyl ether stands out due to its improved solubility, stability, and enhanced biological activities, making it a valuable compound for various scientific and industrial applications.

生物活性

5,7-Dimethoxyflavone (5,7-DMF) is a flavonoid compound primarily found in various plants, including Kaempferia parviflora. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antidiabetic, and potential anticancer effects. This article synthesizes current research findings on the biological activities of 5,7-DMF, supported by data tables and case studies.

1. Anti-Inflammatory Activity

5,7-DMF exhibits significant anti-inflammatory properties. Research indicates that it has effects comparable to aspirin in reducing inflammation in animal models. Key findings include:

- Effect on Rat Paw Edema : In a study measuring the anti-inflammatory effects via the rat paw edema model, 5,7-DMF demonstrated a marked reduction in swelling, similar to that of aspirin .

- Mechanism of Action : The compound interferes with leukocyte migration and inhibits prostaglandin biosynthesis, leading to decreased inflammation markers .

Table 1: Anti-Inflammatory Effects of this compound

| Model | Effect Observed | Comparison |

|---|---|---|

| Rat Paw Edema | Reduced swelling | Comparable to Aspirin |

| Rat Pleurisy | Antiexudative effect | Significant inhibition of leukocyte migration |

2. Antidiabetic Effects

The antidiabetic potential of 5,7-DMF has been explored extensively. Studies show that it effectively lowers blood glucose levels and improves lipid profiles in diabetic models:

- Blood Glucose Regulation : In a study involving streptozotocin (STZ)-induced diabetic rats, administration of 5,7-DMF at doses of 50 mg/kg and 100 mg/kg resulted in significant reductions in fasting blood glucose levels by 52.61% and 64.01%, respectively .

- Lipid Profile Improvement : The compound also significantly reduced serum triglycerides and cholesterol levels in the same study .

Table 2: Effects of this compound on Blood Glucose and Lipid Levels

| Parameter | Control Group (mmol/L) | DMF Treatment (100 mg/kg) (mmol/L) | % Change |

|---|---|---|---|

| Fasting Blood Glucose | 22.01 ± 1.98 | 7.92 ± X.X | -64.01% |

| Serum Triglycerides | High | Significantly Reduced | -XX% |

| Total Cholesterol | High | Significantly Reduced | -XX% |

3. Antioxidant Activity

5,7-DMF has demonstrated antioxidant properties that contribute to its therapeutic effects:

- Non-Enzymatic Antioxidants : Treatment with 5,7-DMF increased levels of reduced glutathione (GSH), vitamin C, and vitamin E in diabetic rats . This enhancement suggests a protective effect against oxidative stress associated with diabetes.

4. Anti-Sarcopenic Effects

Recent studies have investigated the role of 5,7-DMF in combating sarcopenia—a condition characterized by muscle loss due to aging:

- Muscle Mass and Strength : In aged mice administered with DMF for eight weeks, significant improvements were observed in muscle mass and grip strength .

- Molecular Mechanisms : The compound activates the phosphatidylinositol 3-kinase/Akt pathway, promoting protein synthesis while reducing markers associated with muscle degradation .

Table 3: Effects of this compound on Muscle Health

| Parameter | Control Group | DMF Treatment (50 mg/kg) | DMF Treatment (100 mg/kg) |

|---|---|---|---|

| Muscle Mass | Baseline | Increased | Significantly Increased |

| Grip Strength | Baseline | Improved | Significantly Improved |

| Protein Synthesis Markers | Low | Elevated | Highly Elevated |

特性

IUPAC Name |

5,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFZSUMZAUHNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175656 | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21392-57-4 | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21392-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5,7-DMF interacts with various cellular pathways. For example, it can activate the AMP-activated protein kinase (AMPK) pathway in adipocytes, leading to the activation of lipolytic proteins []. It can also induce apoptosis through the mitochondrial pathway in human lung cancer A549 cells by causing mitochondrial membrane potential collapse, increasing cytochrome c release, and upregulating Bax protein expression []. Additionally, 5,7-DMF can suppress sarcopenia by regulating protein turnover through the phosphatidylinositol 3-kinase-Akt and mammalian target of rapamycin pathways [].

ANone: Yes, research indicates that 5,7-DMF can activate the endogenous CBF1-dependent Notch signaling pathway in a dose- and time-dependent manner in K562 cells. This activation appears to be independent of Notch1 mRNA expression and is reversed by the gamma-secretase inhibitor MG132 [].

ANone: 5,7-DMF has been shown to attenuate obesity by inhibiting adipogenesis in 3T3-L1 adipocytes. It achieves this by downregulating adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1c and lipid synthesis enzymes such as FAS, ACC, LPL, and HMGR [].

ANone: The molecular formula of 5,7-DMF is C17H14O4, and its molecular weight is 282.29 g/mol.

ANone: While the provided research doesn't delve deep into detailed spectroscopic data, several studies mention using techniques like nuclear magnetic resonance (NMR) spectroscopy [, , ], gas chromatography-mass spectrometry (GC-MS) [, , ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [] to characterize and quantify 5,7-DMF and its metabolites.

ANone: Complexation with HPβ-CD significantly increases the water solubility of 5,7-DMF by 361.8-fold []. This inclusion complex, primarily involving the A ring of 5,7-DMF inside the HPβ-CD cavity, enhances its stability in aqueous buffers, facilitating in vitro studies like anti-butyrylcholinesterase activity assays [].

ANone: The provided research doesn't primarily focus on the catalytic properties of 5,7-DMF. Instead, it emphasizes its biological activities and potential therapeutic applications.

ANone: Yes, molecular docking studies have been conducted to understand how 5,7-DMF interacts with potential targets. For instance, one study utilized molecular docking to predict the binding affinity of 5,7-DMF to neuraminidase (NA 1) of the H5N1 virus, suggesting its potential as a neuraminidase inhibitor []. Another study used molecular docking to explore the interaction of 5,7-DMF with DAF-16 and SKN-1, proteins involved in aging and neuroprotection in C. elegans [].

ANone: The position of methoxy groups significantly affects the metabolic stability of 5,7-DMF. Research shows that while 5,7-DMF is relatively stable, modifications altering the position of methoxy substituents can significantly alter its susceptibility to oxidative metabolism by cytochrome P450 enzymes [].

ANone: Yes, the presence of a double bond between C-2 and C-3 appears crucial for the binding of 5,7-DMF and its analogs to the benzodiazepine receptor. Flavanones lacking this double bond show a significant decrease in affinity [].

ANone: Yes, complexing 5,7-DMF with HPβ-CD is a promising strategy to enhance its water solubility and, consequently, its bioavailability [].

ANone: The provided research focuses on the scientific aspects of 5,7-DMF, and does not include information on SHE regulations.

ANone: Studies in rats indicate that 5,7-DMF exhibits low oral bioavailability, ranging from 1 to 4% [].

ANone: Following oral administration in rats, 5,7-DMF is mainly detected in the liver, followed by the kidney. It is also found in the lung, testes, and brain [].

ANone: 5,7-DMF and its metabolites are primarily eliminated through urine and feces. Urinary excretion mainly involves demethylated, sulfated, and glucuronidated products, while demethylated metabolites are predominantly found in feces [].

ANone: Following oral administration in rats, 5,7-DMF reaches its maximum concentration within 1 to 2 hours and is gradually eliminated with a half-life of 3 to 6 hours [].

ANone: The anti-inflammatory activity of 5,7-DMF has been evaluated in various models, including the rat paw edema model [, , ], cotton pellet-induced granuloma formation [], and rat pleurisy model []. These studies demonstrated that 5,7-DMF possesses anti-exudative effects, interferes with leukocyte migration, and inhibits prostaglandin biosynthesis [, ].

ANone: Yes, studies using co-culture models of mouse neuroectodermal stem cells and BV-2 microglia cells suggest that 5,7-DMF can protect neural stem cells from amyloid beta (Aβ)-mediated inflammation and oxidative stress, suggesting a potential role in addressing Alzheimer's disease [].

ANone: In vivo studies using aged mice demonstrate that 5,7-DMF can improve grip strength, exercise endurance, and muscle mass, suggesting potential as an anti-sarcopenic agent [].

ANone: The provided research does not include information regarding resistance or cross-resistance mechanisms related to 5,7-DMF.

ANone: The provided research doesn't focus on drug delivery or targeting strategies specifically for 5,7-DMF.

ANone: The research primarily focuses on the biological activity and mechanisms of action of 5,7-DMF and doesn't delve into using specific biomarkers or diagnostics.

ANone: High-performance liquid chromatography coupled with UV detection (HPLC-UV) is a commonly used technique for quantifying 5,7-DMF in biological samples [, ]. Additionally, more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for identifying and quantifying 5,7-DMF and its metabolites in complex biological matrices like urine and feces [].

ANone: The provided research doesn't offer insights into the environmental impact or degradation of 5,7-DMF.

ANone: Complexation with HPβ-CD drastically increases the water solubility of 5,7-DMF, making it more suitable for formulations and biological assays where aqueous solubility is crucial [].

ANone: The provided research primarily focuses on the biological activity and does not include detailed information about the validation of analytical methods for 5,7-DMF.

ANone: The provided research does not delve into the specific quality control and assurance measures employed during the development or manufacturing of 5,7-DMF.

ANone: The provided research does not provide specific details about the immunogenicity or immunological responses associated with 5,7-DMF.

ANone: The provided research does not explore the interactions of 5,7-DMF with drug transporters.

ANone: Research suggests that CYP1A1 and CYP1A2 are the major enzymes involved in the oxidative metabolism of fully methylated flavones like 5,7-DMF in the liver. While other CYP enzymes like CYP3A4, CYP2C9, and CYP2D6 might play a role, their contribution is less significant [].

ANone: Yes, studies show that 5,7-DMF can inhibit CYP3A-mediated midazolam metabolism, potentially leading to drug-drug interactions. This inhibition appears to be competitive and potentially time-dependent but not irreversible [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。